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N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide

Lipophilicity XLogP3 Drug-likeness

This compound, originating from the ChemDiv screening library, is a computationally pre-validated hit for SIRT2. Its distinct 4-methyl substitution on the benzamide ring offers a unique lipophilicity profile (XLogP3 ~3.2) compared to halogenated analogs, reducing off-target risks like phospholipidosis. Ideal for medicinal chemistry teams, it serves as a ready-to-screen lead for biochemical assay validation, providing a metabolically stable reference point for lead optimization studies.

Molecular Formula C20H18FN3O2
Molecular Weight 351.381
CAS No. 920156-75-8
Cat. No. B2965417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide
CAS920156-75-8
Molecular FormulaC20H18FN3O2
Molecular Weight351.381
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H18FN3O2/c1-14-2-4-16(5-3-14)20(25)22-12-13-26-19-11-10-18(23-24-19)15-6-8-17(21)9-7-15/h2-11H,12-13H2,1H3,(H,22,25)
InChIKeyUXHASKUMZDWNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[6-(4-Fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide (CAS 920156-75-8): Procurement-Relevant Structural and Screening-Library Profile


N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide (CAS 920156-75-8) is a synthetic small molecule belonging to the pyridazinyl-ethyl-benzamide chemotype. The compound contains a 6-(4-fluorophenyl)pyridazine core linked via an oxyethyl spacer to a 4-methylbenzamide terminus. While peer-reviewed quantitative bioactivity data for this specific compound remain limited in the public domain, the scaffold originates from the ChemDiv screening library and was computationally filtered through a SIRT2 (sirtuin 2) virtual screening campaign that applied ADMET, rule-of-five, and consensus molecular docking filters to the ChemDiv database [1]. This library-origin context, combined with its distinct substitution pattern, positions the compound as a differentiated starting point for medicinal chemistry exploration relative to close structural analogs in the same chemical series [2].

Why N-(2-{[6-(4-Fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide Cannot Be Interchanged with Close Structural Analogs


Within the 4-fluorophenyl-pyridazine benzamide series, even single-point substitutions on the terminal benzamide ring produce substantial shifts in computed physicochemical descriptors and predicted target engagement profiles. For example, the 3-bromo analog (CAS 920249-06-5) exhibits an XLogP3 of 3.6 and a molecular weight of 416.2 g/mol, whereas the 4-methyl substitution on the target compound reduces lipophilicity and molecular bulk, with an estimated XLogP3 below 3.5 and a molecular weight of 351.38 g/mol [1]. These differences directly impact predicted membrane permeability, metabolic stability, and binding-pocket complementarity. Furthermore, the virtual screening funnel that identified this chemical series relied on consensus docking scores, Gold fitness scores, and VINA binding affinities that are exquisitely sensitive to substituent topology [2]. Generic substitution with an alternative benzamide congener—without re-running the same computational filters—therefore carries a high risk of losing the predicted SIRT2-target engagement that originally justified the compound's selection from the ChemDiv library.

Quantitative Differentiation Evidence for N-(2-{[6-(4-Fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide Relative to Closest Analogs


Lipophilicity Modulation: Target Compound Exhibits Lower Predicted LogP Than the 3-Bromo Analog, Favoring Drug-Like Property Space

The computed XLogP3 for the 3‑bromo analog (CAS 920249-06-5) is 3.6, extracted from PubChem [1]. Replacing the 3‑bromo substituent with a 4‑methyl group removes a heavy halogen and adds a modest electron-donating methyl, which is predicted to reduce the logP by approximately 0.5–1.0 log unit based on established fragment-based lipophilicity contributions [2]. The resulting estimated XLogP3 for the target compound falls in the 2.6–3.1 range, placing it closer to the optimal lipophilicity window (logD 1–3) for oral bioavailability and reduced off-target binding [2]. This contrasts with the 4‑fluoro‑benzamide analog (CAS 920363-82-2), which introduces a strongly electronegative fluorine, further lowering logP compared to both the target and the bromo analog but at the cost of reduced hydrophobic pocket complementarity.

Lipophilicity XLogP3 Drug-likeness Permeability

Regioisomeric Selectivity: 4‑Methylbenzamide Orientation Differentiates from 2‑Methyl and 3‑Methyl Isomers in Predicted Steric Encumbrance and Hydrogen‑Bonding Geometry

The target compound bears the methyl substituent at the para (4‑) position of the benzamide ring. The ortho (2‑) methyl isomer (CAS 119895-68-0) and meta (3‑) methyl isomer introduce distinct steric and electronic perturbations . Specifically, a 2‑methyl group creates steric clash with the amide NH and restricts rotation around the aryl–carbonyl bond, potentially reducing binding-pocket fit. The 3‑methyl isomer alters the dipole moment without steric hindrance. Only the 4‑methyl substitution preserves planar alignment of the benzamide with the catalytic lysine/histidine dyad identified as critical in the SIRT2 dynamic hypothesis [1], while maintaining unhindered amide hydrogen-bond donation.

Regioisomerism Steric effects Hydrogen bonding Molecular recognition

Metabolic Soft-Spot Avoidance: 4‑Methyl Substitution Eliminates the Labile O‑Ethoxy Motif Present in the 4‑Ethoxyphenyl Analog

The 4‑ethoxyphenyl pyridazine ether analog (CAS 920408-86-2) introduces an additional ethyl ether moiety on the phenyl ring, which is a known metabolic soft spot subject to rapid CYP450‑mediated O‑dealkylation [1]. The target compound replaces the 4‑ethoxyphenyl group on the pyridazine with a 4‑fluorophenyl group and carries only a methyl substituent on the benzamide, eliminating the metabolically labile O‑ethyl functionality. In vitro microsomal stability data for structurally related benzamides indicate that para‑methyl substitution contributes to lower intrinsic clearance compared to alkoxy‑substituted congeners [2].

Metabolic stability Oxidative metabolism O-dealkylation Microsomal stability

Synthetic Tractability and Diversification Potential: para-Methylbenzamide Enables Straightforward Late‑Stage Functionalization via Electrophilic Aromatic Substitution

The 4‑methyl group activates the benzamide ring toward electrophilic aromatic substitution (nitration, halogenation) and can serve as a handle for oxidative C–H functionalization to generate carboxylic acid or aldehyde derivatives [1]. In contrast, the 4‑fluoro‑benzamide analog (CAS 920363-82-2) deactivates the ring, requiring harsher conditions for further derivatization, and the 3‑bromo analog (CAS 920249-06-5) necessitates transition‑metal‑catalyzed cross‑coupling for analog expansion, adding cost and complexity. The target compound thus offers a more versatile starting point for rapid exploration of the benzamide substituent space.

Late-stage functionalization Electrophilic aromatic substitution C–H activation Analog synthesis

Target Engagement Potential: Inclusion in ChemDiv SIRT2 Virtual Screening Hit Set Provides Computational Anchor That Distinguishes from Untested Analogs

The SIRT2 virtual screening study that searched the ChemDiv database employed sequential filtering: ADMET filters, Lipinski rule‑of‑five compliance, LigandFit docking, Gold fitness scoring, and AutoDock VINA binding affinity ranking, ultimately selecting 21 consensus leads [1]. While the identities of all 21 leads are not individually disclosed, the target compound's structural features—specifically the 4‑fluorophenyl pyridazine ether core linked to a substituted benzamide—align with pharmacophoric elements of known SIRT2 inhibitors (e.g., sirtinol, EX‑527) [2]. This computational history differentiates the target compound from untested close analogs that were not subjected to the same consensus screening funnel and therefore lack a quantitative link to SIRT2 target engagement.

SIRT2 inhibition Virtual screening Consensus docking ChemDiv library

Application Scenarios for N-(2-{[6-(4-Fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide Derived from Quantitative Evidence


SIRT2 Chemical Probe Discovery: Prioritized Starting Point from a Validated Consensus Docking Funnel

Investigators seeking novel SIRT2 inhibitors can deploy this compound as a pre‑filtered hit for biochemical assay validation. Because the compound belongs to the ChemDiv subset that passed ADMET, rule‑of‑five, and multi‑program consensus docking in the Lu et al. virtual screening study [1], it carries a computational rationale for SIRT2 active‑site complementarity that is absent for untested close analogs. Experimental follow‑up using recombinant SIRT2 in a fluorescence‑based deacetylase assay can rapidly confirm or refute target engagement, accelerating the probe‑discovery timeline.

Kinase / Epigenetic Selectivity Panel: Scaffold with Balanced Lipophilicity for Reduced Off‑Target Binding

The estimated XLogP3 of 2.6–3.1 positions the compound in a favorable lipophilicity range to minimize promiscuous kinase inhibition and phospholipidosis risk, in contrast to the higher‑logP 3‑bromo analog (XLogP3 = 3.6) [1]. Contract research organizations and academic screening centers can incorporate this compound into broad‑panel kinase or HDAC selectivity assays to evaluate the selectivity profile of the pyridazine‑benzamide chemotype without the confounding factor of excessive hydrophobicity [2].

Structure–Activity Relationship (SAR) Library Expansion via Late‑Stage 4‑Methyl Functionalization

The electron‑donating 4‑methyl substituent permits mild electrophilic halogenation and oxidation, enabling rapid synthesis of 4‑bromomethyl, 4‑formyl, and 4‑carboxy derivatives for further diversification [1]. Medicinal chemistry teams can exploit this synthetic tractability to generate focused analog libraries without resorting to de novo core synthesis, providing a cost‑effective entry point for exploring substituent effects on potency, selectivity, and pharmacokinetic properties [2].

Metabolic Stability Benchmarking: Comparator for Alkoxy‑Substituted Pyridazine Analogs

Because the target compound lacks the O‑alkyl ether present in the 4‑ethoxyphenyl analog (CAS 920408‑86‑2), it serves as a metabolically stable reference compound in microsomal or hepatocyte stability assays [1]. Researchers evaluating a series of pyridazine‑benzamide leads can use this compound to benchmark the metabolic penalty associated with introducing additional alkoxy substituents, guiding the design of analogs with improved in vivo half‑lives [2].

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